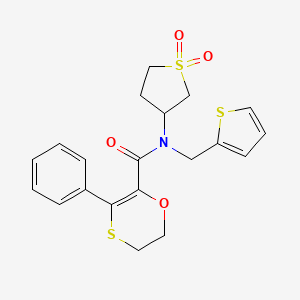

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core substituted with phenyl and thiophen-2-ylmethyl groups. This structural complexity suggests applications in medicinal chemistry, particularly in targeting sulfur-dependent enzymes or receptors.

Properties

Molecular Formula |

C20H21NO4S3 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C20H21NO4S3/c22-20(18-19(27-11-9-25-18)15-5-2-1-3-6-15)21(13-17-7-4-10-26-17)16-8-12-28(23,24)14-16/h1-7,10,16H,8-9,11-14H2 |

InChI Key |

DEBAFFBKFCPJGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the phenyl and thiophen-2-ylmethyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its efficacy in treating certain diseases.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparison with analogs in the 1,4-oxathiine, dihydropyridine, and tetrahydrothiophene dioxide families. Key comparisons include:

5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide

- Structure : Shares the 5,6-dihydro-1,4-oxathiine carboxamide core but lacks the tetrahydrothiophene dioxide and thiophen-2-ylmethyl substituents.

- Synthesis : Prepared via cyclization of di(2-hydroxyethyl) disulfide with acetoacetanilide, avoiding chlorinating agents .

- Activity: Known fungicidal properties due to sulfur-rich heterocyclic interactions with fungal enzymes .

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structure : Features a dihydropyridine ring with thiophen-3-yl and tosyl groups.

- Physicochemical Properties : Melting point 152–159°C, enantioselective synthesis confirmed via NMR and chiral chromatography .

- Key Difference : The dihydropyridine core offers distinct electronic properties compared to the 1,4-oxathiine system, influencing redox behavior and biological target selectivity.

N-Substituted Tetrahydrothiophene 1,1-Dioxide Derivatives

- Structure : Includes sulfonated tetrahydrothiophene rings but lacks the 1,4-oxathiine moiety.

- Reactivity : The 1,1-dioxide group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., S,N-tandem heterocyclizations) .

Physicochemical and Spectral Data Comparison

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene ring and an oxathiine moiety. The molecular formula is , with a molecular weight of 364.44 g/mol. Its structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxathiine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxathiine compounds were effective against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has shown promise in cancer research. In vitro studies revealed that the compound inhibits cancer cell proliferation in several cancer lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and cytokines, suggesting potential use in treating inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxidothiophene group plays a critical role in its interaction with biological targets, potentially influencing cellular signaling pathways involved in inflammation and cancer progression.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.